![molecular formula C15H23BrClNO B1527389 4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride CAS No. 1219972-50-5](/img/structure/B1527389.png)
4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.7 g/mol. More detailed physical and chemical properties are not available in my current sources.Applications De Recherche Scientifique
Metabolic and Thermogenic Studies
Research on compounds structurally similar to "4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride" demonstrates potential applications in metabolic and thermogenic studies. For instance, studies on derivatives of piperidine have shown effects on feeding behavior, energy expenditure, and weight regulation in rodent models. These findings indicate a possible application in researching obesity and metabolic disorders (Massicot et al., 1984); (Massicot et al., 1985).
Antimicrobial and Antituberculosis Activity
Compounds with structural elements similar to "4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride" have been evaluated for their antimicrobial and antituberculosis activity. Research into spiro-piperidin-4-ones, for example, has revealed significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antituberculosis agents (Kumar et al., 2008).
Anticholinergic and Antispasmodic Properties
Studies on piperidine derivatives have also explored their anticholinergic activities, which could be relevant in designing drugs to treat conditions like irritable bowel syndrome or asthma. Research into 4-acyloxy-1-alkyl-1-(1,3-dioxolan-4-ylmethyl)piperidinium compounds has shown promising anticholinergic properties, indicating potential for further exploration in this domain (Sugai et al., 1984).
Structural and Molecular Studies
There are also studies focused on the crystal and molecular structure of compounds with piperidine motifs, providing insights into their conformational dynamics and interaction potentials. These studies are crucial for understanding the physicochemical properties that influence the biological activity of such compounds (Szafran et al., 2007).
Safety And Hazards
This compound should be handled with care. It’s recommended to keep the container tightly closed, protect it from moisture, and store it away from heat/sparks/open flames/hot surfaces . It’s also advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-[(4-bromo-2-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-11(2)14-9-13(16)3-4-15(14)18-10-12-5-7-17-8-6-12;/h3-4,9,11-12,17H,5-8,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUGMYANKGZHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




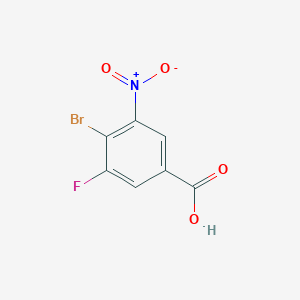

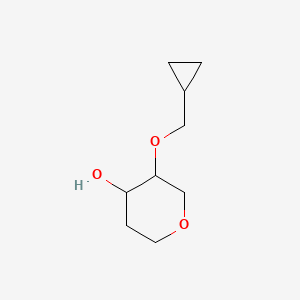
![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)
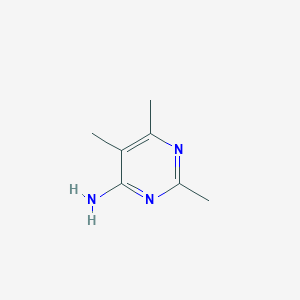
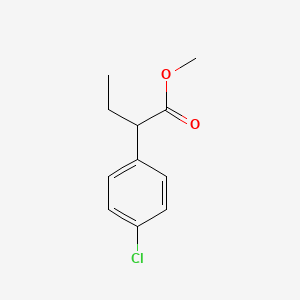
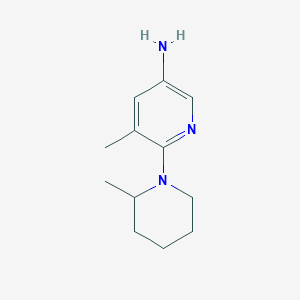
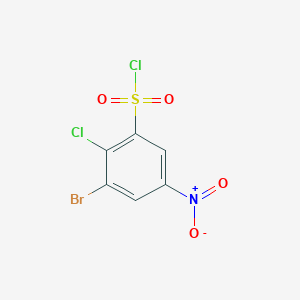
![[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B1527321.png)
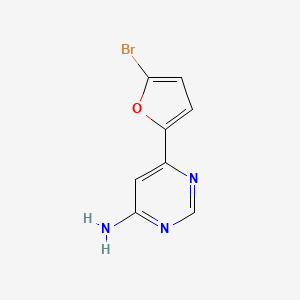
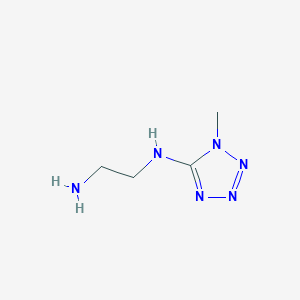
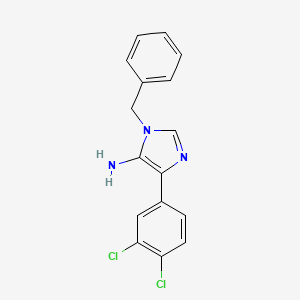
![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1527329.png)